5-Acetyl vs. 5-Methyl Substituent: Impact on Cytotoxic Selectivity in Lung Adenocarcinoma Models
The target compound bears a 5-acetyl group on the thiazole ring, whereas the most extensively characterized analog series carries a 5-methyl substituent. In the 5-methyl-4-phenylthiazol-2-yl acetamide series, compound 4c exhibited an IC₅₀ of 23.30 ± 0.35 µM against A549 human lung adenocarcinoma cells with >1000 µM against NIH/3T3 normal fibroblasts, yielding a selectivity index of >42.9 [1]. The 5-acetyl group in the target compound provides an additional hydrogen-bond acceptor (C=O) that is absent in the 5-methyl series, which may alter target binding kinetics and selectivity profile. However, no direct head-to-head comparison data exist for the target compound against the 5-methyl analog in the same assay system.
Comparator 4c (5-methyl): IC₅₀ A549 = 23.30 ± 0.35 µM; IC₅₀ NIH/3T3 >1000 µM; SI >42.9.
| Evidence Dimension | Cytotoxic potency and selectivity against A549 lung adenocarcinoma vs. NIH/3T3 normal fibroblasts |
|---|---|
| Target Compound Data | No direct experimental data available for CAS 895454-93-0 |
| Comparator Or Baseline | 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide (4c): IC₅₀ A549 = 23.30 ± 0.35 µM; IC₅₀ NIH/3T3 > 1000 µM; Selectivity Index > 42.9 |
| Quantified Difference | Not quantifiable for target compound; class-level inference only |
| Conditions | A549 human lung adenocarcinoma cells and NIH/3T3 mouse embryoblast cell lines; MTT assay |
Why This Matters
The >42.9-fold selectivity window demonstrated by the 5-methyl analog establishes that this scaffold can achieve cancer-selective cytotoxicity; the 5-acetyl variant may exhibit altered selectivity that requires experimental verification before procurement for anticancer screening.
- [1] Evren AE, Yurttas L, Ekselli B, Akalin-Ciftci G. Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents. Phosphorus, Sulfur, and Silicon and the Related Elements. 2019. DOI: 10.1080/10426507.2018.1550642. View Source
